Evidence Item 1: Superior Synthetic Utility: Enables Salt-Free Preparation Unavailable with Direct Sulfanilic Acid Acetylation
N-Acetylsulfanilic acid can be obtained in a salt-free, high-purity form via a novel acetylation of free aminoarylsulfonic acids in sulfuric acid, a process that directly addresses the cost and ecological limitations of prior methods relying on metal salts [1]. In contrast, the direct acetylation of the free acid comparator, sulfanilic acid (p-aminobenzenesulfonic acid), with acetic anhydride fails to react even after 10 hours of heating at 100-140°C [1].
| Evidence Dimension | Reactivity / Yield of free acid synthesis |
|---|---|
| Target Compound Data | ~99% pure powder, 95% yield (for N-acetylmetanilic acid analog) using H2SO4 solvent method [1] |
| Comparator Or Baseline | Sulfanilic acid: 0% yield (no reaction) with acetic anhydride at 100-140°C for 10h [1] |
| Quantified Difference | 95% yield vs. 0% yield |
| Conditions | Acetylation of free aminoarylsulfonic acid with acetic anhydride in 99.5% H2SO4 vs. neat acetic anhydride |
Why This Matters
This confirms N-acetylsulfanilic acid's value as a protected intermediate; the salt-free product streamlines downstream processing and reduces purification costs compared to metal salt routes required for sulfanilic acid.
- [1] US Patent 4487725. Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent. Justia Patents. View Source
